(4Z)-2-PHENYL-4-{[(PYRIDIN-2-YL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino acid with a pyridine carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, dihydro-oxazole compounds, and pyridine-substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the pyridine moiety, resulting in different chemical and biological properties.
4-(Pyridin-2-yl)-1,3-oxazole: Similar structure but without the phenyl group, leading to variations in reactivity and activity.
2-Phenyl-4-(pyridin-3-yl)-1,3-oxazole: Positional isomer with different substitution pattern on the pyridine ring.
Uniqueness
(4Z)-2-Phenyl-4-{[(pyridin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of both phenyl and pyridine moieties, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
81000-02-4 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27g/mol |
IUPAC Name |
2-phenyl-4-[(E)-pyridin-2-yliminomethyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C15H11N3O2/c19-15-12(10-17-13-8-4-5-9-16-13)18-14(20-15)11-6-2-1-3-7-11/h1-10,19H/b17-10+ |
InChI Key |
LKOMWLJLHQKXPZ-LICLKQGHSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=N3 |
Origin of Product |
United States |
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